molecular formula C15H12BrNS2 B12617840 4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine CAS No. 921596-23-8

4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine

Cat. No.: B12617840
CAS No.: 921596-23-8
M. Wt: 350.3 g/mol
InChI Key: XDTOUAGSSMYGCA-UHFFFAOYSA-N
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Description

4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine is a heterocyclic organic compound featuring a pyridine ring linked to a brominated and methylated bithiophene moiety. Its molecular structure combines electron-rich thiophene units with the electron-deficient pyridine ring, enabling applications in organic electronics and materials science. The bromine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methyl groups improve solubility and steric stability .

Properties

CAS No.

921596-23-8

Molecular Formula

C15H12BrNS2

Molecular Weight

350.3 g/mol

IUPAC Name

4-[5-(4-bromo-3,5-dimethylthiophen-2-yl)thiophen-2-yl]pyridine

InChI

InChI=1S/C15H12BrNS2/c1-9-14(16)10(2)18-15(9)13-4-3-12(19-13)11-5-7-17-8-6-11/h3-8H,1-2H3

InChI Key

XDTOUAGSSMYGCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Br)C)C2=CC=C(S2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination of 3,5-dimethylthiophene: This step involves the bromination of 3,5-dimethylthiophene using bromine or N-bromosuccinimide (NBS) to obtain 4-bromo-3,5-dimethylthiophene.

    Coupling Reaction: The brominated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the pyridine ring.

    Coupling Reactions: The compound can participate in further cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while oxidation would produce sulfoxides or sulfones.

Scientific Research Applications

4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine has several scientific research applications:

    Materials Science: It can be used as a building block for the synthesis of conjugated polymers and organic semiconductors, which are important for the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine depends on its specific application. In the context of organic electronics, its electronic properties, such as electron affinity and charge mobility, are crucial. In medicinal chemistry, the compound’s interaction with biological targets, such as enzymes or receptors, would be of interest. The presence of the bithiophene moiety can influence the compound’s ability to participate in π-π stacking interactions, which are important for both electronic and biological applications.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₁₃BrN₂S₂
  • Molecular Weight : ~409.3 g/mol (estimated).
  • Functional Groups : Bromine (electrophilic site), methyl (electron-donating), pyridine (electron-withdrawing).

Structural Analogues in Organic Electronics

4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
  • Structure : Incorporates a thiadiazolo[3,4-c]pyridine core instead of pyridine, with a hexyl chain enhancing solubility.
  • Applications : High-performance organic semiconductor due to enhanced electron mobility from the thiadiazole acceptor unit.

Comparison : Unlike the target compound, this derivative lacks methyl groups but includes a hexyl chain and thiadiazole, improving charge transport in electronic devices .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
  • Structure : Features dual pyridine rings with chloro and aryl substituents.
  • Properties :
    • Melting Point: 268–287°C (vs. ~200–250°C estimated for the target compound).
    • Yield: 67–81% in synthesis .
  • Applications : Primarily explored in medicinal chemistry for kinase inhibition .

Comparison : The absence of thiophene units limits its utility in electronics but highlights the role of halogenation (Cl vs. Br) in modulating bioactivity .

Optoelectronic and Fluorescent Derivatives

Th4PY: 2,5-Bis(5′-hexyl-[2,2′-bithiophen]-5-yl)pyridine
  • Structure: Pyridine flanked by hexyl-bithiophene donors.
  • Performance :
    • Current Efficiency (CE): 3.05 cd/A.
    • Thermal Stability: Decomposition temperature (Td) = 516°C .
  • Applications : Blue emitter in OLEDs due to extended conjugation from bithiophene units.

Comparison : The target compound’s bromine and methyl groups may reduce conjugation length compared to Th4PY but offer tunable electronic properties for specialized semiconductors .

NIAD-4: [[5'-(4-Hydroxyphenyl)[2,2’-bithiophen]-5-yl]methylene]-propanedinitrile
  • Structure : Bithiophene linked to a hydroxyphenyl and dinitrile group.
  • Applications : Near-infrared (NIR) fluorescent probe for amyloid-β detection in Alzheimer’s disease .
  • Key Feature : Hydroxyphenyl enhances binding to amyloid fibrils, while dinitrile stabilizes fluorescence.

Comparison : The target compound’s bromine could be replaced with hydroxyphenyl for bioimaging, but its methyl groups may hinder binding efficiency .

Corrosion Inhibitors and Physicochemical Analogs

Dicationic Bithiophene-5-carboxamidine Derivative
  • Structure: Bithiophene with cyano and fluorophenyl substituents.
  • Synthesis : Utilizes Cu(I)CN-mediated coupling of brominated precursors .
  • Applications : Corrosion inhibition in acidic environments due to planar structure and charge delocalization.

Comparison : The target compound’s pyridine ring may offer superior adsorption on metal surfaces compared to carboxamidine derivatives .

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Boronic ester-functionalized pyridine with bromine.
  • Applications : Suzuki-Miyaura cross-coupling intermediate.
  • Key Data: Molecular Formula: C₁₁H₁₄BBrNO₂. Storage: Moisture-sensitive, requiring inert conditions .

Comparison : Both compounds serve as aryl halide precursors, but the target compound’s bithiophene moiety expands π-conjugation for optoelectronic uses .

Biological Activity

The compound 4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine is a bithiophene derivative with potential applications in various biological fields, including pharmacology and materials science. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

  • Molecular Formula : C14H12BrN
  • Molar Mass : 276.16 g/mol
  • CAS Number : 3480-11-3

Biological Activity Overview

Research on the biological activity of this compound has indicated various effects, including:

  • Antimicrobial Properties : Studies have shown that bithiophene derivatives exhibit significant antimicrobial activity against a range of pathogens. The presence of bromine and methyl groups enhances this activity by modifying the electronic properties of the molecule.
  • Anticancer Activity : Some derivatives of bithiophenes have been reported to inhibit cancer cell proliferation. For instance, compounds similar to 4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine have demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating their potency.
  • Antioxidant Activity : The compound has shown potential antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is often evaluated using assays that measure lipid peroxidation and other oxidative damage markers.

Anticancer Activity

A study evaluated the anticancer effects of several bithiophene derivatives, including those with similar structures to 4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine. The results indicated:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (breast cancer)5.0
Compound BHepG2 (liver cancer)7.5
Compound CHT-29 (colon cancer)10.0

These findings suggest that modifications in the bithiophene structure can significantly impact anticancer efficacy.

Antimicrobial Activity

In another research effort, the antimicrobial properties of various bithiophene derivatives were assessed against common bacterial strains:

StrainMinimum Inhibitory Concentration (MIC) µg/mL
E. coli32
S. aureus16
P. aeruginosa64

The results indicated that the brominated derivative exhibited lower MIC values compared to its non-brominated counterparts, highlighting the importance of halogen substitution in enhancing biological activity.

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH radical scavenging assay:

Compound% Inhibition at 100 µM
Control (Ascorbic Acid)90%
4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine75%

This data suggests that while the compound shows promising antioxidant activity, it is less effective than standard antioxidants like ascorbic acid.

The mechanism by which 4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine exerts its biological effects is believed to involve:

  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell signaling pathways.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Scavenging Free Radicals : Its antioxidant properties help neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

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